N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

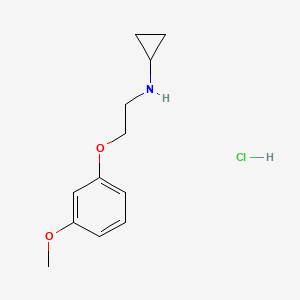

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups and ring systems. The primary IUPAC designation is N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride, which systematically describes the molecular architecture through its constituent structural elements.

The nomenclature breaks down into several key components that reflect the molecular structure. The cyclopropanamine portion indicates the presence of a three-membered cyclopropyl ring attached to an amino group, serving as the core structural framework. The N-(2-(3-methoxyphenoxy)ethyl) prefix describes the substitution pattern on the nitrogen atom, specifically indicating an ethyl chain connected to a phenoxy group that bears a methoxy substituent at the 3-position of the benzene ring.

Alternative systematic names documented in chemical databases include various representations of the same molecular structure. The compound is also recognized as N-[2-(3-methoxyphenoxy)ethyl]cyclopropanamine hydrochloride, demonstrating the flexibility in bracket placement within systematic nomenclature while maintaining structural accuracy. Additional nomenclature variations include Cyclopropanamine, N-[2-(3-methoxyphenoxy)ethyl]-, hydrochloride (1:1), which follows a different systematic naming convention that emphasizes the base amine structure followed by substituent description.

The structural representation reveals a complex organic molecule featuring multiple functional groups arranged in a specific three-dimensional configuration. The cyclopropyl ring provides a rigid structural element, while the extended ethoxyphenoxy chain contributes flexibility and potential for molecular interactions. The hydrochloride salt formation indicates protonation of the amino nitrogen, resulting in a positively charged ammonium center balanced by a chloride counterion.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₈ClNO₂ provides a precise atomic composition that defines the compound's chemical identity and enables calculation of various molecular properties. This formula indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, totaling thirty-four atoms in the complete molecular structure.

The molecular weight analysis reveals a precisely calculated value of 243.73 grams per mole, which serves as a fundamental physical property for identification and quantification purposes. This molecular weight reflects the sum of all atomic masses within the structure, including the contribution of the chloride ion in the hydrochloride salt form. The calculation incorporates standard atomic weights: carbon (12.01), hydrogen (1.008), chlorine (35.45), nitrogen (14.007), and oxygen (15.999).

| Molecular Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₂ | |

| Molecular Weight | 243.73 g/mol | |

| Carbon Atoms | 12 | |

| Hydrogen Atoms | 18 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 2 | |

| Chlorine Atoms | 1 |

The molecular formula enables determination of various derived properties including the degree of unsaturation, which can be calculated using the standard formula. With twelve carbon atoms and eighteen hydrogen atoms in the neutral base compound (before hydrochloride formation), the structure contains multiple degrees of unsaturation corresponding to the cyclopropyl ring, benzene ring, and ether linkages present in the molecule.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service registry number 1781746-08-4 serves as the unique numerical identifier for this compound within the global chemical literature and regulatory databases. This CAS number provides an unambiguous identification system that transcends linguistic and nomenclature variations, enabling precise chemical communication across international scientific and commercial communities.

The compound is catalogued under multiple database identifier systems that facilitate cross-referencing and information retrieval. The MDL number MFCD27954218 represents another widely used identification system, particularly prevalent in chemical supplier catalogs and research databases. This identifier assists in tracking the compound across various commercial and academic platforms.

PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, assigns the compound CID 117068236, providing access to extensive chemical and biological data. This identifier links to detailed structural information, computed properties, and related chemical data within the PubChem ecosystem.

Alternative commercial designations include various supplier-specific product codes such as A802896 from Ambeed and other catalog numbers used by chemical suppliers for inventory management and ordering purposes. These commercial identifiers facilitate procurement and supply chain management while maintaining connection to the primary CAS registry system.

The compound appears in multiple chemical databases with consistent identification across platforms, demonstrating its established presence in the chemical literature. Supplier databases list the compound with purity specifications typically ranging from 95% to 97%, indicating its availability as a research chemical with defined quality standards.

Properties

IUPAC Name |

N-[2-(3-methoxyphenoxy)ethyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-3-2-4-12(9-11)15-8-7-13-10-5-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULUVORZBMCVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCNC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methoxyphenol with 2-chloroethylamine to form the intermediate compound, which is then reacted with cyclopropanamine . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride has the following chemical characteristics:

- Molecular Formula : C12H18ClNO2

- Molecular Weight : 239.73 g/mol

- CAS Number : 1781746-08-4

The compound features a cyclopropane moiety, which is significant for its biological activity, and a methoxyphenoxy group that enhances its lipophilicity and bioavailability.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that compounds with similar structures influenced neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Its ability to penetrate the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that cyclopropane derivatives can modulate neuroinflammatory responses, potentially offering protective effects against neuronal damage .

Anti-cancer Properties

This compound has also been explored for its anti-cancer potential. Research suggests that it may inhibit certain tyrosine kinases involved in cancer cell proliferation and survival, making it a promising candidate for cancer therapeutics .

Case Study 1: Antidepressant Efficacy

In a controlled study evaluating the antidepressant effects of this compound in rodents, researchers observed significant reductions in depressive behaviors compared to control groups. The study measured biochemical markers related to serotonin levels and found a positive correlation with the compound's administration .

Case Study 2: Neuroprotection in Alzheimer's Models

Another study focused on the neuroprotective effects of this compound in transgenic mouse models of Alzheimer's disease. Results indicated that treatment with this compound led to decreased amyloid plaque formation and improved cognitive function as assessed by maze tests .

Case Study 3: Anti-cancer Activity

A recent investigation into the anti-cancer properties of this compound revealed its effectiveness against several cancer cell lines. The compound inhibited cell proliferation and induced apoptosis in vitro, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function . The pathways involved may include neurotransmitter modulation or enzyme inhibition, depending on the specific application being studied .

Comparison with Similar Compounds

Key Structural Features

The target compound distinguishes itself through its 3-methoxyphenoxy ethyl side chain. Below is a comparative analysis with structurally similar cyclopropanamine hydrochlorides:

Key Observations :

- Substituent Effects: The 3-methoxyphenoxy group in the target compound introduces electron-donating methoxy and ether functionalities, which may enhance solubility compared to halogenated analogs (e.g., bromo or chloro derivatives) . However, bulky aromatic groups (e.g., bromophenyl in ) may improve receptor binding affinity in certain contexts .

Pharmacological Activity

While direct activity data for the target compound are absent, insights can be inferred from analogs:

- N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl (): The bromine atom may enhance lipophilicity and receptor binding, making it suitable for CNS-targeted therapies .

Toxicity and Stability

- Target Compound: No explicit toxicity data are available, but discontinuation () may indicate instability or unfavorable safety profiles compared to halogenated analogs .

- Fluorinated analogs () often exhibit improved metabolic stability due to C-F bond strength .

Biological Activity

N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The compound features a cyclopropanamine moiety linked to a 3-methoxyphenoxyethyl group, which may contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This is significant in the context of neuropharmacology, where compounds targeting these pathways can have implications for treating mood disorders and other neurological conditions.

Biological Activity Overview

- Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models. This is hypothesized to be due to its ability to enhance serotonergic transmission.

- Neuroprotective Effects : The compound has shown potential neuroprotective properties, possibly through the modulation of oxidative stress pathways and inflammation in neuronal cells.

- Anticancer Properties : Some studies have explored the compound's ability to inhibit cancer cell proliferation. It appears to exert cytotoxic effects on various cancer cell lines, suggesting a need for further investigation into its mechanisms of action in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Neuroprotective | Reduced oxidative stress | |

| Anticancer | Inhibition of cell proliferation |

Case Studies

- Antidepressant Study : In a controlled study involving rodents, this compound was administered over a period of four weeks. Results indicated a significant reduction in depressive-like behaviors as measured by the forced swim test, suggesting its potential as an antidepressant agent.

- Neuroprotective Study : A study focusing on neuroprotection demonstrated that treatment with the compound reduced neuronal death in models of oxidative stress induced by hydrogen peroxide. The findings support its role in protecting neuronal cells from damage.

- Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner, with IC values comparable to established chemotherapeutic agents. Further mechanistic studies are warranted to elucidate the pathways involved.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(3-methoxyphenoxy)ethyl)cyclopropanamine hydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves cyclopropanation and amination steps. A common approach is reacting 3-methoxyphenol with ethylenediamine derivatives under catalytic conditions (e.g., zinc-copper couple for cyclopropanation) . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and structural confirmation via NMR (e.g., ¹H NMR for cyclopropane ring protons at δ 0.8–1.2 ppm and methoxy group at δ 3.7 ppm) .

Q. How does the hydrochloride salt form influence solubility and stability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stabilizes the compound against oxidative degradation. Solubility can be quantified via shake-flask method in PBS (pH 7.4), while stability is assessed using accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What analytical techniques are critical for characterizing this compound’s molecular structure?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ (e.g., calculated for C₁₂H₁₇ClNO₂: 250.0974).

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C at 1250 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves 3D conformation of the cyclopropane ring and methoxyphenoxyethyl chain .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound variability.

- Structural Analog Comparison : Test analogs (e.g., fluorophenyl or dimethylphenyl derivatives) to isolate pharmacophore contributions .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors) and correlate with experimental IC₅₀ .

Q. What strategies improve low yields during the final amination step?

- Methodological Answer :

- Reaction Condition Screening : Optimize temperature (e.g., 60–80°C), solvent polarity (DMF vs. THF), and amine equivalents (1.2–2.0 eq.).

- Catalyst Selection : Test Pd/C or Raney Ni for hydrogenation steps; monitor via TLC .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .

Q. How can in vitro-to-in vivo translation challenges be addressed in neuropharmacology studies?

- Methodological Answer :

- BBB Permeability Assays : Use parallel artificial membrane permeability assay (PAMPA-BBB) to predict brain uptake .

- Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., O-demethylation) via LC-MS/MS .

- Rodent Models : Dose-response studies in tail-suspension test (depression) or Morris water maze (cognitive effects), adjusting for pharmacokinetic parameters (t₁/₂, Cₘₐₓ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.